3-(2H-1,3-benzodioxol-5-yl)-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidine
Description
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidine features a pyrrolidine core substituted with two distinct aromatic systems: a 1,3-benzodioxole group and a 2,3-dihydrobenzofuran-5-sulfonyl moiety. The benzodioxolyl group is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and metabolic stability . The dihydrobenzofuran sulfonyl group introduces a polar sulfonamide linkage, which may improve solubility and influence intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c21-26(22,16-2-4-17-14(9-16)6-8-23-17)20-7-5-15(11-20)13-1-3-18-19(10-13)25-12-24-18/h1-4,9-10,15H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFQOYIICXGUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is with a molecular weight of approximately 419.4 g/mol. The structure includes functional groups that may contribute to its biological activity, such as sulfonyl and benzodioxole moieties.
Antimicrobial Activity
Research indicates that derivatives of similar benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains including Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) for these compounds can vary widely based on structural modifications. A table summarizing the MIC values for related compounds is presented below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 15.62 |
| Compound B | Escherichia coli | 31.25 |
| Compound C | Pichia pastoris | 7.81 |
This data suggests that structural features significantly influence antimicrobial potency.
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been documented in various studies. For example, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The following table summarizes findings from relevant studies:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound X | 12.5 |
| A549 | Compound Y | 8.0 |
| PC3 | Compound Z | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy.
Case Studies
Several case studies have explored the biological activities of benzodioxole-containing compounds:
- Study on Antimicrobial Efficacy : A study published in PMC evaluated a series of benzodioxole derivatives for their antimicrobial activity against standard bacterial strains. It was found that certain substitutions enhanced activity significantly compared to others, indicating a structure-activity relationship (SAR) .
- Anticancer Research : Another investigation focused on the cytotoxicity of benzodioxole derivatives against various cancer cell lines, revealing that modifications at specific positions on the benzodioxole ring could lead to increased potency against breast and lung cancer cells .
Comparison with Similar Compounds
Structural Comparison with Similar Benzodioxol Derivatives
The benzodioxolyl moiety is prevalent in several structurally related compounds, though substitutions and core structures vary significantly:
| Compound Name | Core Structure | Key Substituents | Functional Groups Present |
|---|---|---|---|
| Target Compound | Pyrrolidine | 1,3-Benzodioxolyl, 2,3-dihydrobenzofuran-5-sulfonyl | Sulfonamide, ether, amine |
| (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one | Chalcone (α,β-unsaturated ketone) | 1,3-Benzodioxolyl, chroman (7-hydroxy-5-methoxy-2,2-dimethyl) | Ketone, hydroxyl, methoxy, ether |
| 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one | Linear chain | 1,3-Benzodioxolyl, methylamino | Ketone, amine |
| 1-(2H-1,3-Benzodioxol-5-yl)propylamine | Alkyl chain | 1,3-Benzodioxolyl, methylamine | Amine |
Key Differences:
Core Flexibility : The target compound’s pyrrolidine ring allows for puckering (discussed in Section 3), unlike rigid frameworks such as chalcones or linear chains .
Polarity: The sulfonamide group in the target compound increases polarity compared to non-sulfonylated analogs (e.g., chalcones or amines) .
Bioactivity Potential: Chalcone derivatives often exhibit antioxidant or anticancer activity due to their α,β-unsaturated ketone system , whereas sulfonamides are linked to enzyme inhibition (e.g., carbonic anhydrase) .
Conformational Analysis Based on Ring Puckering
The pyrrolidine ring in the target compound is expected to exhibit puckering, a common feature of five-membered rings. Cremer and Pople’s puckering coordinates define such deviations from planarity using amplitude ($q$) and phase angle ($\phi$) parameters . For example:
- In cyclopentane , $q \approx 0.5 \, \text{Å}$ and $\phi$ varies during pseudorotation.
- In proline derivatives , pyrrolidine puckering (e.g., $C^2$-endo or $C^3$-exo) influences protein binding.
While crystallographic data for the target compound are absent, analogs like the chalcone derivative in exhibit planar alignment of substituents (e.g., dihedral angles of 6.2–8.2° between benzodioxolyl and chroman systems).
Crystallographic and Physicochemical Properties
Crystallographic data from analogs highlight trends in molecular packing and stability:
Notes:
- The chalcone derivative’s lower melting point (122–126°C) reflects weaker intermolecular forces compared to sulfonamides, which typically exhibit higher thermal stability .
- The target compound’s dihydrobenzofuran sulfonyl group may enhance crystallinity due to planar aromatic stacking, as seen in sulfonamide-containing pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
